Cholesterol Sulfate (sodium salt)
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Overview
Description
Cholesterol sulfate (sodium salt) is a sterol sulfate with the chemical formula C27H45NaO4S It plays essential roles in biological processes, particularly in reproductive functions
Preparation Methods
Synthetic Routes:
Sodium cholesteryl sulfate can be synthesized through various methods. One common approach involves the reaction of cholesterol with sulfuric acid, followed by neutralization with sodium hydroxide. The resulting compound is the sodium salt of cholesteryl sulfate.
Reaction Conditions:
Starting Material: Cholesterol
Reagents: Sulfuric acid (HSO), sodium hydroxide (NaOH)
Procedure: Cholesterol reacts with sulfuric acid to form cholesteryl sulfate, which is then converted to its sodium salt by adding NaOH.
Industrial Production:
While industrial-scale production methods may vary, the synthesis typically follows similar principles. Large-scale production ensures purity and consistency for various applications.
Chemical Reactions Analysis
Cholesteryl sulfate can undergo several reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its structure.
Substitution: Substituents can be added or replaced.
Common Reagents: These reactions often involve strong acids or bases.
Major Products: The products depend on reaction conditions but may include modified cholesteryl derivatives.
Scientific Research Applications
Cholesterol sulfate finds applications in various fields:
Chemistry: Used as a standard in lipid analysis, including thin-layer chromatography of human stratum corneum lipids.
Biology: Vital for sperm maturation and capacitation.
Medicine: Potential implications in fertility and reproductive health.
Industry: May contribute to pharmaceutical research and development.
Mechanism of Action
The exact mechanism by which cholesteryl sulfate exerts its effects remains an active area of research. It likely involves molecular targets and signaling pathways related to sperm function and fertilization.
Comparison with Similar Compounds
Cholesteryl sulfate stands out due to its specific role in sperm biology. Similar compounds include other sterol sulfates, but none share precisely the same functions.
Properties
Molecular Formula |
C27H46O4S |
---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22?,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
BHYOQNUELFTYRT-XKZBTVAGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C |
Origin of Product |
United States |
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